molecular formula C8H12BrNO B2370043 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole CAS No. 2344685-12-5

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole

Cat. No.: B2370043
CAS No.: 2344685-12-5
M. Wt: 218.094
InChI Key: CJNSYQJMTHBUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole is a heterocyclic organic compound characterized by the presence of a bromomethyl group and a 2-methylpropyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 5-(2-methylpropyl)-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include azides, thioethers, and ethers.

    Oxidation: Products include oxazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Products include methyl-substituted oxazoles.

Scientific Research Applications

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

    Material Science: It is used in the preparation of functional materials, such as polymers and advanced composites, due to its reactive bromomethyl group.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropanoic acid: Similar in structure but contains a carboxylic acid group instead of an oxazole ring.

    2-Bromo-2-methylpropane: Contains a bromine atom attached to a tertiary carbon, lacking the oxazole ring.

Uniqueness

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole is unique due to the presence of both a bromomethyl group and an oxazole ring, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-(bromomethyl)-5-(2-methylpropyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNSYQJMTHBUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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